molecular formula C10H8ClFN2 B7891888 1-(2-Chloro-4-fluorobenzyl)imidazole

1-(2-Chloro-4-fluorobenzyl)imidazole

Cat. No.: B7891888
M. Wt: 210.63 g/mol
InChI Key: ZWPSUOUASQUPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorobenzyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)imidazole typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with imidazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Substitution reactions: The compound can undergo substitution reactions at the imidazole ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different imidazole-based compounds.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for certain enzymes and receptors, providing insights into their mechanisms of action.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a valuable compound for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro and fluoro substituents on the benzyl group can influence the binding affinity and specificity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the binding to the target molecule.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)imidazole can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)imidazole: This compound lacks the fluoro substituent, which can affect its chemical reactivity and binding properties.

    1-(4-Fluorobenzyl)imidazole: This compound lacks the chloro substituent, which can influence its nucleophilicity and overall chemical behavior.

    1-(2-Chloro-4-methylbenzyl)imidazole: The presence of a methyl group instead of a fluoro group can alter the compound’s steric and electronic properties.

The uniqueness of this compound lies in the combination of the chloro and fluoro substituents, which can enhance its reactivity and binding affinity compared to other similar compounds.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSUOUASQUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.